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Compound of Interest

Compound Name: 3-Chloro-4-(methylsulfonyl)phenol

Cat. No.: B13881472

Get Quote

Core Pharmacophore & Synthetic Utility Guide

Executive Summary
3-Chloro-4-methanesulfonylphenol (also known as 3-chloro-4-methylsulfonylphenol) is a

disubstituted phenolic building block characterized by the presence of a strong electron-

withdrawing sulfonyl group at the para position and a chlorine atom at the meta position relative

to the hydroxyl group. This specific substitution pattern imparts unique electronic and steric

properties, making it a critical scaffold in the design of CRTH2 antagonists (respiratory

therapeutics), herbicides (HPPD inhibitors), and other sulfone-containing bioactive molecules.

This guide details the structural rationale, validated synthesis pathways, and handling protocols

for researchers utilizing this compound in drug development.

Chemical Identity & Structural Analysis[1]
Nomenclature & Identifiers[2]

IUPAC Name: 3-Chloro-4-(methylsulfonyl)phenol[1]

Synonyms: 3-Chloro-4-methanesulfonylphenol; 4-Hydroxy-2-chlorophenyl methyl sulfone.
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Molecular Formula:

Molecular Weight: 206.65 g/mol

SMILES:CS(=O)(=O)C1=C(Cl)C=C(O)C=C1

Electronic Structure & pKa Modulation
The chemical behavior of this molecule is defined by the interplay between the phenol, the

sulfone, and the chlorine substituents.

Parameter Value (Est.) Mechanistic Explanation

pKa 7.2 – 7.8

The para-

group (

) and meta-Cl (

) strongly stabilize the

phenoxide anion via inductive

and resonance effects, making

it significantly more acidic than

unsubstituted phenol (pKa

10.0).

LogP 1.8 – 2.1

The sulfone group is polar,

lowering lipophilicity compared

to chlorophenols, but the

molecule remains membrane-

permeable.

H-Bonding Donor/Acceptor

The phenolic -OH is a strong

donor; the sulfonyl oxygens

are weak acceptors.

Structural Visualization (DOT)
The following diagram illustrates the electronic vectors and reactive sites on the scaffold.
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Figure 1: Electronic structure analysis showing the impact of substituents on the phenolic core.

Synthesis Protocols
Synthesis of 3-chloro-4-methanesulfonylphenol is rarely achieved by direct chlorination of 4-

methanesulfonylphenol due to directing group conflicts (OH directs ortho, SO2Me directs

meta). The most robust industrial routes rely on Nucleophilic Aromatic Substitution (S_NAr) or

Sulfide Oxidation.

Route A: The Sulfide Oxidation Pathway (Preferred for
Lab Scale)
This route avoids harsh hydrolysis conditions and offers high regioselectivity.

Reaction Scheme:

Alkylation: 3-Chloro-4-fluorobenzenethiol + MeI

3-Chloro-4-fluorophenyl methyl sulfide.

Oxidation: Sulfide + Oxone (or mCPBA)
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Sulfone.

Hydrolysis: 3-Chloro-4-fluorophenyl methyl sulfone + NaOH

Product.

Detailed Protocol:
Step 1: Methylation

Dissolve 3-chloro-4-fluorobenzenethiol (1.0 eq) in DMF.

Add

(1.2 eq) and stir at 0°C.

Dropwise add Iodomethane (MeI) (1.1 eq).

Stir at RT for 2 hours. Aqueous workup yields the sulfide intermediate.

Step 2: Oxidation to Sulfone

Dissolve the sulfide (from Step 1) in MeOH/Water (1:1).

Add Oxone® (Potassium peroxymonosulfate) (2.5 eq) in portions at 0°C.

Stir for 4–6 hours. The sulfide oxidizes to the sulfone.

Filter salts, extract with EtOAc, and concentrate.

Step 3: S_NAr Hydrolysis to Phenol

Dissolve 3-chloro-4-fluorophenyl methyl sulfone in DMSO or NMP.

Add NaOH (5.0 eq, 5M aq. solution).

Heat to 80–100°C for 4–12 hours. The strong para-sulfone activates the fluorine for

displacement by hydroxide.
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Acidification: Cool and acidify with HCl to pH 2. The product precipitates or is extracted.[1][2]

[3]

Route B: Synthesis Workflow Diagram
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Figure 2: Step-by-step synthetic pathway from thiophenol precursors.

Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed:
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Method Expected Signal Interpretation

1H NMR (DMSO-d6) 3.1–3.2 ppm (s, 3H)

Methyl protons of the sulfonyl

group (

).

10.5–11.5 ppm (br s, 1H)

Phenolic hydroxyl proton

(exchangeable with

).

6.8–7.8 ppm (m, 3H)

Aromatic protons. Look for

1,3,4-substitution pattern

coupling constants.

IR Spectroscopy 1140 & 1300
Symmetric and asymmetric

stretches (Sulfone).

3200–3400 Broad -OH stretch.

Mass Spectrometry m/z 205 [M-H]-

Negative ion mode (ESI-) is

preferred due to phenolic

acidity.

Applications in Drug Development
This scaffold is a "privileged structure" in medicinal chemistry, often used to optimize metabolic

stability and potency.

CRTH2 Antagonists
The 3-chloro-4-methanesulfonylphenol moiety serves as a bioisostere for other lipophilic acids

or phenols in the development of treatments for asthma and allergic rhinitis. The sulfone

provides a hydrogen bond acceptor site without the metabolic liability of a carbonyl, while the

chlorine atom fills hydrophobic pockets in the receptor.

Agrochemicals (HPPD Inhibitors)
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Similar to Mesotrione, compounds derived from this phenol can inhibit 4-

hydroxyphenylpyruvate dioxygenase (HPPD). The sulfone group mimics the electron-

withdrawing nature of nitro groups found in older herbicides but with a better environmental

safety profile.

Reaction Logic in Derivatization
O-Alkylation: The phenol can be easily alkylated (e.g., with alpha-bromoesters) to form

phenoxyacetic acid derivatives, a common motif in PPAR agonists and CRTH2 antagonists.

Safety Note: The sulfone group makes the ring electron-deficient; however, the phenol is still

nucleophilic enough for standard Williamson ether synthesis.

Safety & Handling
Hazard Class: Irritant (Skin/Eye).

Specific Risk: Sulfones are generally stable, but precursors like methyl iodide (Step 1) are

potent alkylating agents and suspected carcinogens. Use a fume hood and double-gloving.

Storage: Store in a cool, dry place. The sulfone group renders the molecule relatively stable

to oxidation compared to sulfides.

References
Patent EP1660431B1: Phenoxyacetic acid derivatives. (Describes the synthesis of 3-chloro-

4-fluorophenyl methyl sulfone and its hydrolysis to the phenol as an intermediate for CRTH2

antagonists).

Patent US6433188B1: Substituted aryl sulfone derivatives. (Lists 3-chloro-4-

methanesulfonylphenol as a specific intermediate "Compound 7" in the synthesis of bioactive

sulfones).

PubChem Compound Summary: 3-Chloro-4-methylsulfonylphenol (General chemical

properties and safety data).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

2. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-
diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

To cite this document: BenchChem. [Technical Monograph: 3-Chloro-4-
methanesulfonylphenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13881472/docs#technical-monograph-3-chloro-4-
methanesulfonylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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